
Defoliant MN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Defoliant MN, also known as 2-methyl-4-chlorophenoxyacetic acid, is a synthetic herbicide that was widely used during the Vietnam War to clear the dense jungle foliage. The herbicide was developed by the United States military to deny the enemy cover and food sources, and to expose their positions. However, the extensive use of defoliant MN had severe environmental and health consequences for the Vietnamese people and American soldiers who were exposed to the herbicide.
Mecanismo De Acción
Defoliant MN works by disrupting the plant's hormonal balance, specifically the auxin pathway. The herbicide mimics the natural plant hormone indole-3-acetic acid (IAA) and binds to the auxin receptor, causing uncontrolled growth and ultimately leading to the death of the plant.
Efectos Bioquímicos Y Fisiológicos
In addition to its herbicidal properties, defoliant MN has been shown to have toxic effects on human health. Exposure to the herbicide has been linked to several health problems, including cancer, birth defects, and neurological disorders. Defoliant MN has been shown to disrupt DNA replication and cause oxidative stress, leading to cellular damage and potentially cancerous mutations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Defoliant MN has been widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective herbicidal properties make it an ideal tool for studying the auxin pathway in plants. However, due to its toxic nature, caution must be taken when handling and disposing of the herbicide.
Direcciones Futuras
Future research on defoliant MN should focus on developing safer alternatives to the herbicide. Additionally, further studies are needed to fully understand the long-term health effects of exposure to the herbicide. Finally, research should be conducted to develop effective methods for removing defoliant MN from contaminated soil and water sources.
Métodos De Síntesis
Defoliant MN is synthesized through a multistep chemical process starting with the reaction of 2-methylphenol with chloroacetic acid. The resulting product is then treated with a base to form the final product, Defoliant MNhlorophenoxyacetic acid.
Aplicaciones Científicas De Investigación
Defoliant MN has been extensively studied for its use as a herbicide in agriculture. Its ability to selectively kill broadleaf weeds while leaving grasses unharmed has made it a popular choice for farmers. However, due to its toxic nature, the use of defoliant MN has been restricted in many countries.
Propiedades
Número CAS |
102340-92-1 |
|---|---|
Nombre del producto |
Defoliant MN |
Fórmula molecular |
CH4ClN2NaO4 |
Peso molecular |
166.5 g/mol |
Nombre IUPAC |
sodium;urea;chlorate |
InChI |
InChI=1S/CH4N2O.ClHO3.Na/c2*2-1(3)4;/h(H4,2,3,4);(H,2,3,4);/q;;+1/p-1 |
Clave InChI |
KSCRNMOAKBYHIO-UHFFFAOYSA-M |
SMILES isomérico |
C(=O)(N)N.[O-]Cl(=O)=O.[Na+] |
SMILES |
C(=O)(N)N.[O-]Cl(=O)=O.[Na+] |
SMILES canónico |
C(=O)(N)N.[O-]Cl(=O)=O.[Na+] |
Otros números CAS |
102340-92-1 |
Sinónimos |
Sodium chlor |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



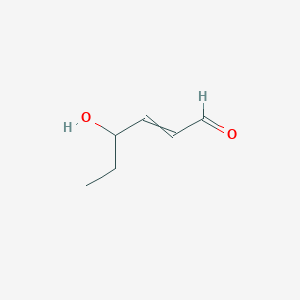
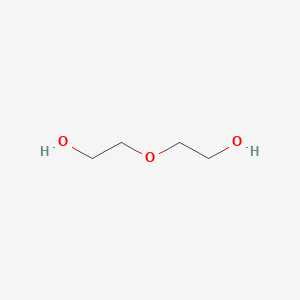
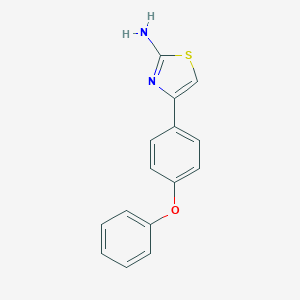
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
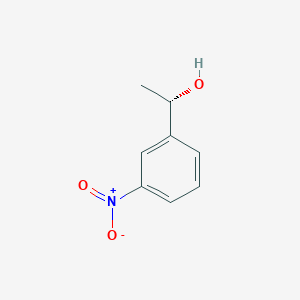
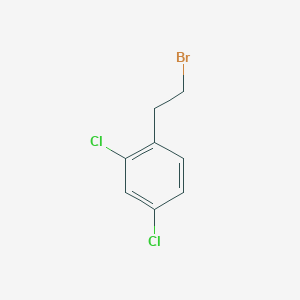

![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
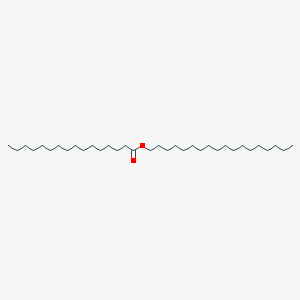
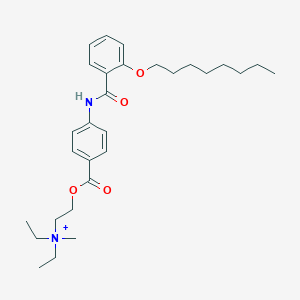
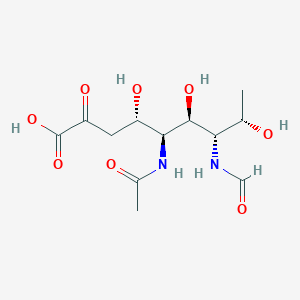
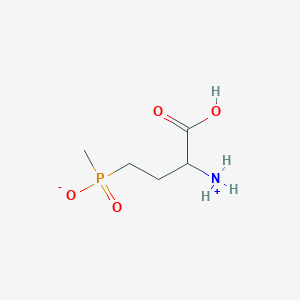
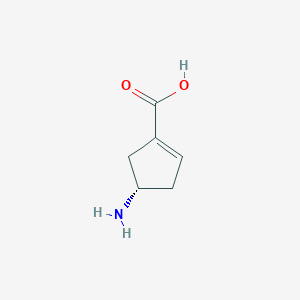
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)